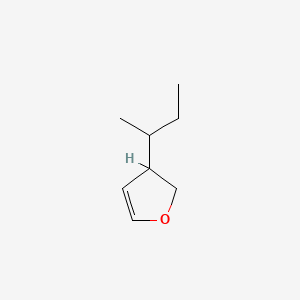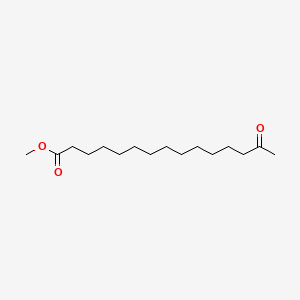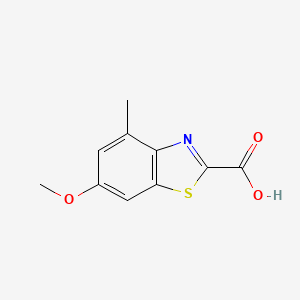![molecular formula C20H24ClN5O B13951547 [4-(3-Chlorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B13951547.png)
[4-(3-Chlorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(3-Chlorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a piperidine ring substituted with a pyrimidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Chlorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. One common method involves the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a secondary amine to form the desired product . The reaction conditions often include the use of solvents like toluene or ethyl acetate and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[4-(3-Chlorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(3-Chlorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies to understand protein-ligand interactions .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of [4-(3-Chlorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
[4-(4-Bromophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone: This compound has a similar structure but with a bromine atom instead of a chlorine atom.
[4-(3-Chlorophenyl)piperazin-1-yl][1-(2-pyrimidinyl)-3-piperidinyl]methanone: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
Uniqueness
The uniqueness of [4-(3-Chlorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the piperazine and piperidine rings, along with the chlorophenyl and pyrimidinyl groups, provides a unique combination of properties that can be exploited in various applications .
Propiedades
Fórmula molecular |
C20H24ClN5O |
|---|---|
Peso molecular |
385.9 g/mol |
Nombre IUPAC |
[4-(3-chlorophenyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-4-yl)methanone |
InChI |
InChI=1S/C20H24ClN5O/c21-17-3-1-4-18(15-17)24-11-13-25(14-12-24)19(27)16-5-9-26(10-6-16)20-22-7-2-8-23-20/h1-4,7-8,15-16H,5-6,9-14H2 |
Clave InChI |
FGTCNGCVXZSOBJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=NC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




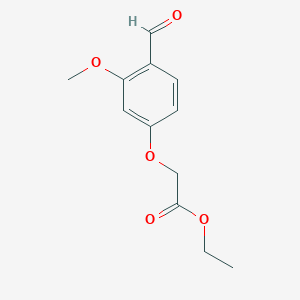
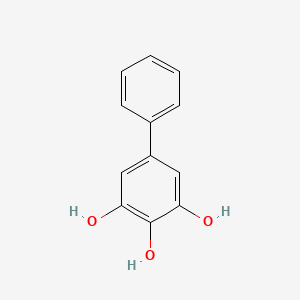
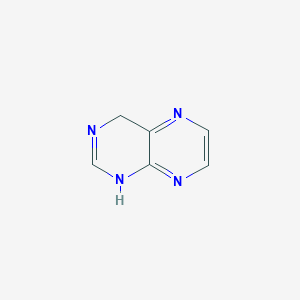
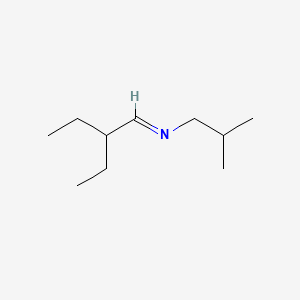
![1-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951502.png)



![4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo-](/img/structure/B13951527.png)
